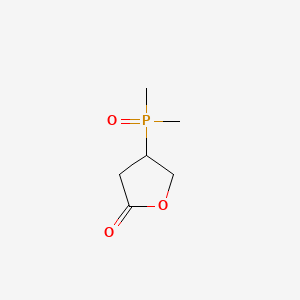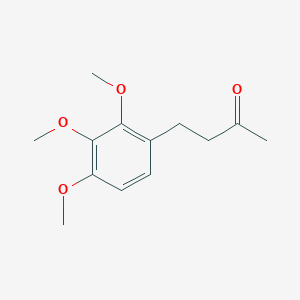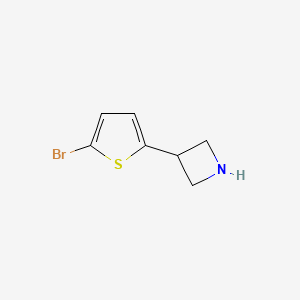
3-(5-Bromothiophen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)azetidine is a chemical compound with the molecular formula C7H8BrNS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the bromothiophene moiety in its structure makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)azetidine involves its interaction with molecular targets and pathways. The compound can modulate various biological pathways, including oxidative stress and inflammation . It has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory mediators, suggesting its potential as an anti-inflammatory and antioxidant agent .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-thienyl)azetidine: Similar in structure but with different substituents on the azetidine ring.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with different biological activities.
Uniqueness
3-(5-Bromothiophen-2-yl)azetidine is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)azetidine |
InChI |
InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2 |
InChI Key |
ONAIRDFWRYNKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)


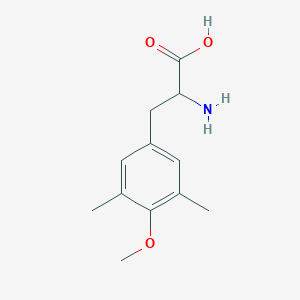
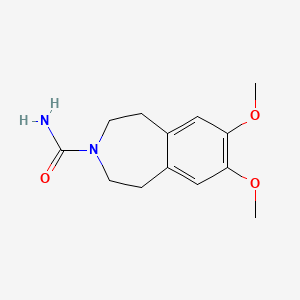

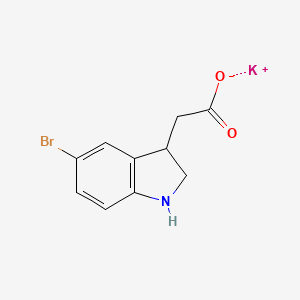
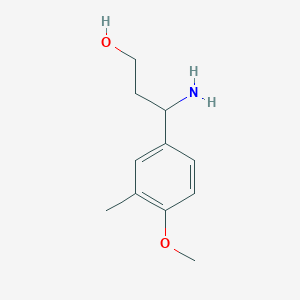
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
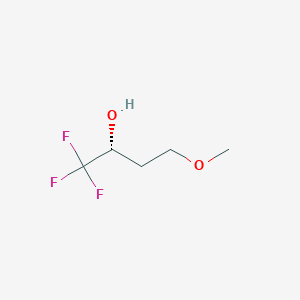
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
